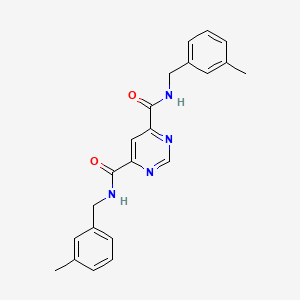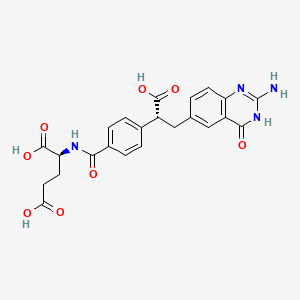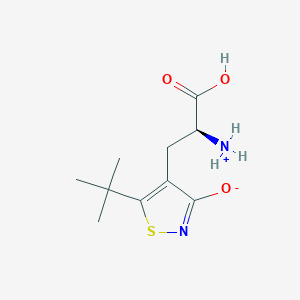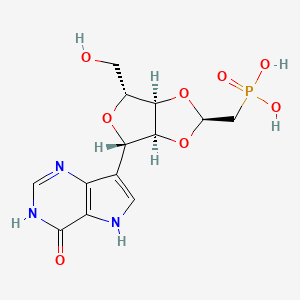
Pyrimidine-4,6-dicarboxylic acid bis-(3-methyl-benzylamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PYRIMIDINE-4,6-DICARBOXYLIC ACID BIS-(3-METHYL-BENZYLAMIDE): These compounds contain a pyrimidine ring which bears a carboxylic acid group or a derivative thereof
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of PYRIMIDINE-4,6-DICARBOXYLIC ACID BIS-(3-METHYL-BENZYLAMIDE) typically involves the reaction of pyrimidine-4,6-dicarboxylic acid with 3-methylbenzylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds .
Analyse Des Réactions Chimiques
Types of Reactions: PYRIMIDINE-4,6-DICARBOXYLIC ACID BIS-(3-METHYL-BENZYLAMIDE) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide groups to amines or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Applications De Recherche Scientifique
Chemistry: In chemistry, PYRIMIDINE-4,6-DICARBOXYLIC ACID BIS-(3-METHYL-BENZYLAMIDE) is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including its ability to inhibit certain enzymes. For example, it has been shown to inhibit collagenase 3, an enzyme involved in the breakdown of collagen .
Medicine: In medicine, PYRIMIDINE-4,6-DICARBOXYLIC ACID BIS-(3-METHYL-BENZYLAMIDE) is being explored for its potential therapeutic applications. Its ability to inhibit enzymes like collagenase 3 suggests it may have potential in treating conditions related to excessive collagen breakdown, such as arthritis .
Industry: The compound’s unique chemical properties make it useful in various industrial applications, including the development of new materials and chemical processes .
Mécanisme D'action
The mechanism of action of PYRIMIDINE-4,6-DICARBOXYLIC ACID BIS-(3-METHYL-BENZYLAMIDE) involves its interaction with specific molecular targets. For example, it inhibits collagenase 3 by binding to its active site, preventing the enzyme from breaking down collagen . This inhibition can help maintain the structural integrity of tissues and prevent excessive collagen degradation.
Comparaison Avec Des Composés Similaires
PYRIMIDINE-4,6-DICARBOXYLIC ACID BIS-(4-FLUORO-3-METHYL-BENZYLAMIDE): This compound has a similar structure but contains a fluorine atom on the benzylamide moiety.
PYRIMIDINE-4,6-DICARBOXYLIC ACID BIS-(PYRIDIN-3-YLMETHYL)-AMIDE: This compound features a pyridine ring instead of a benzyl group.
Uniqueness: PYRIMIDINE-4,6-DICARBOXYLIC ACID BIS-(3-METHYL-BENZYLAMIDE) is unique due to its specific substitution pattern on the benzylamide moieties.
Propriétés
Numéro CAS |
544678-82-2 |
|---|---|
Formule moléculaire |
C22H22N4O2 |
Poids moléculaire |
374.4 g/mol |
Nom IUPAC |
4-N,6-N-bis[(3-methylphenyl)methyl]pyrimidine-4,6-dicarboxamide |
InChI |
InChI=1S/C22H22N4O2/c1-15-5-3-7-17(9-15)12-23-21(27)19-11-20(26-14-25-19)22(28)24-13-18-8-4-6-16(2)10-18/h3-11,14H,12-13H2,1-2H3,(H,23,27)(H,24,28) |
Clé InChI |
GTBUZLPQANSGGE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)CNC(=O)C2=CC(=NC=N2)C(=O)NCC3=CC=CC(=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[trans-(4-Aminocyclohexyl)amino]-6-(benzyl-amino)-9-cyclopentylpurine](/img/structure/B10759315.png)
![7-(2-Amino-2-phenyl-acetylamino)-3-chloro-8-oxo-1-aza-bicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10759319.png)

![3-Amino-n-{4-[2-(2,6-dimethyl-phenoxy)-acetylamino]-3-hydroxy-1-isobutyl-5-phenyl-pentyl}-benzamide](/img/structure/B10759325.png)

![4-Bromo-3-(Carboxymethoxy)-5-[3-(Cyclohexylamino)phenyl]thiophene-2-Carboxylic Acid](/img/structure/B10759334.png)

![3-[[(3S,3aR,6R,6aR)-3-(4-carbamimidoylphenoxy)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl]oxy]benzenecarboximidamide](/img/structure/B10759340.png)
![5-[2-(1H-pyrrol-1-yl)ethoxy]-1H-indole](/img/structure/B10759352.png)
![N-[1-(4-Carbamimidoyl-benzylcarbamoyl)-3-methylsulfanyl-propyl]-3-hydroxy-2-propoxyamino-butyramid](/img/structure/B10759376.png)

![3-[[(3R,3aR,6S,6aR)-3-(4-carbamimidoylphenoxy)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl]oxy]benzenecarboximidamide](/img/structure/B10759394.png)
![[4-(3-Aminomethyl-phenyl)-piperidin-1-YL]-(5-phenethyl-pyridin-3-YL)-methanone](/img/structure/B10759396.png)
![2-[(3,5-Dichloro-4-trioxidanylphenyl)amino]benzoic acid](/img/structure/B10759406.png)
